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Agelaia-mastoparan

Cat. No.: B1578649
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Description

Overview of Biologically Active Peptides from Hymenopteran Venoms

Venoms from the order Hymenoptera, which includes wasps, bees, and ants, are complex mixtures of biologically active compounds. researchgate.netnih.gov These venoms are a rich source of proteins, enzymes, biogenic amines, and a diverse array of peptides that can comprise up to 70% of the venom's dry weight. researchgate.netnih.govmdpi.com These peptides are responsible for a wide range of pharmacological effects, including cell lysis, hemolysis, histamine (B1213489) release, and antimicrobial actions. researchgate.net While some Hymenoptera use their venom primarily for defense of their colonies, others utilize it to paralyze prey. scielo.br This functional diversity is reflected in the variety of peptide toxins found in their venoms. researchgate.net Notable peptide components include melittin (B549807) from bee venom, which has a detergent-like action on cell membranes, and various neurotoxins. researchgate.net Wasp venoms, in particular, contain a series of polycationic amphipathic peptides such as mastoparans, chemotactic peptides, and kinins, which are often involved in inflammatory processes. researchgate.netnih.govmdpi.com

The Mastoparan (B549812) Peptide Family: Defining Structural Characteristics and Functional Diversity

Mastoparans are a well-characterized family of peptides predominantly found in the venom of social and solitary wasps. mdpi.commdpi.com These peptides are typically short, consisting of 10 to 14 amino acid residues, and are characterized by their cationic and amphipathic nature. psu.eduijbs.commdpi.com The majority of mastoparans are composed of 14 amino acids, rich in hydrophobic residues like leucine, isoleucine, and alanine, and contain several lysine (B10760008) residues which contribute to their positive charge. ijbs.comresearchgate.net A common feature is an amidated C-terminus, which stabilizes their α-helical conformation. ijbs.commdpi.com In aqueous solutions, mastoparans usually adopt a random coil structure, but they convert to an α-helical conformation in the presence of a membrane environment. ijbs.comnih.gov This structural change is crucial for their biological activity, which includes mast cell degranulation, serotonin (B10506) release, and broad-spectrum antimicrobial effects. ijbs.comresearchgate.net The amphipathic α-helix allows these peptides to interact with and disrupt cell membranes, leading to their various physiological effects. scielo.br

Identification and Significance of Agelaia-Mastoparan (Agelaia-MPI) within Mastoparan Research

This compound I (Agelaia-MPI) is a 14-amino acid peptide isolated from the venom of the social wasp Agelaia pallipes pallipes. psu.edu Its amino acid sequence is INWLKLGKAIIDAL–NH2. psu.edu Agelaia-MPI has been a subject of significant interest due to its notable biological activities, including hemolytic, mast cell degranulation, and chemotactic effects. psu.edu Research has also highlighted its potential as a broad-spectrum antimicrobial agent, attributed to its cytolytic and cationic properties that disrupt cell envelopes and membranes. mdpi.com Furthermore, studies have explored its antinociceptive (pain-relieving) properties. researchgate.netcgl.org.cn The peptide has been shown to induce insulin (B600854) secretion from pancreatic islets, suggesting a potential role in modulating endocrine functions. psu.eduresearchgate.net

Academic Rationale and Research Scope for this compound Studies

The diverse biological activities of Agelaia-MPI have spurred considerable academic research. Its ability to interact with various cellular components, including phospholipids (B1166683) and receptors, makes it a valuable tool for studying cell signaling pathways. psu.edu A key area of investigation is its potential as a therapeutic agent. For instance, its antimicrobial properties are being explored as a strategy to combat antibiotic-resistant bacteria. mdpi.com The antinociceptive effects of Agelaia-MPI open avenues for the development of new pain management therapies. researchgate.net Furthermore, its influence on insulin secretion is being studied to understand its potential in managing diabetes. psu.edu Research on Agelaia-MPI and its synthetic analogs aims to understand the structure-function relationships of mastoparan peptides, which could lead to the design of new peptides with enhanced therapeutic properties and reduced side effects. uq.edu.au

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related peptides.

Properties

bioactivity

Antibacterial

sequence

INWLKLGKAIIDAL

Origin of Product

United States

Origin, Isolation, and Advanced Characterization of Agelaia Mastoparan

Natural Sources and Isolation Methodologies

The discovery and isolation of Agelaia-mastoparan have been documented from the venom of two distinct species of social wasps. The process involves careful extraction of venom followed by advanced separation techniques to purify the peptide.

Discovery from Agelaia pallipes pallipes Wasp Venom

This compound, initially designated Agelaia-MP I, was first discovered and isolated from the venom of the Neotropical social wasp Agelaia pallipes pallipes. psu.eduuniprot.orgresearchgate.net This wasp is recognized for its aggressive nature, and its venom contains a complex mixture of bioactive molecules. researchgate.net The isolation procedure involved fractionating the crude venom using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). capes.gov.br The purity of the isolated peptide was then confirmed using electrospray ionization mass spectrometry (ESI-MS). capes.gov.br This initial research identified Agelaia-MP I as a new member of the mastoparan (B549812) family based on its powerful ability to degranulate mast cells and cause hemolysis. capes.gov.brnih.gov

Isolation from Parachartergus fraternus Wasp Venom

Subsequent research led to the isolation of an identical peptide from the venom of another social wasp, Parachartergus fraternus. nih.govresearchgate.net The methodology for this isolation was similar, involving the filtering and chromatographic separation of the venom components. unb.br Fractions demonstrating specific biological activity were further subjected to mass spectrometry techniques, such as MALDI-TOF/TOF, to determine their molecular weight and to sequence the peptide. researchgate.netunb.br These analyses confirmed that the peptide from P. fraternus possessed a primary structure identical to that of this compound from A. pallipes pallipes. uniprot.org

Structural Elucidation and Computational Analysis

The characterization of this compound extends beyond its isolation to a detailed analysis of its molecular structure using both direct sequencing methods and advanced computational modeling.

Primary Sequence Determination and Amino Acid Composition

This compound is a tetradecapeptide, meaning it is composed of a chain of 14 amino acids. psu.eduscienceopen.com Its primary sequence was determined using techniques such as Edman degradation chemistry and tandem mass spectrometry (LC/ESI-MS/MS). psu.educapes.gov.brnih.gov The sequence is I-N-W-L-K-L-G-K-A-I-I-D-A-L-NH2 . psu.educapes.gov.brscienceopen.com A key feature of this peptide is its C-terminal amidation (indicated by -NH2), which is critical for the biological activity of many mastoparans. researchgate.netnih.gov The majority of mastoparan peptides are 14 amino acids in length and are rich in hydrophobic residues. ijbs.com

Table 1. Amino Acid Composition of this compound
Amino AcidThree-Letter CodeOne-Letter CodeCount
IsoleucineIleI3
AsparagineAsnN1
TryptophanTrpW1
LeucineLeuL3
Lysine (B10760008)LysK1
GlycineGlyG1
AlanineAlaA2
Aspartic AcidAspD1

Predicted Secondary and Tertiary Structures (e.g., α-helical conformation)

Like other members of the mastoparan family, this compound is predicted to adopt an α-helical conformation, particularly when interacting with cell membranes. psu.eduresearchgate.net This structure is amphipathic, possessing distinct hydrophobic and polar (cationic) faces, which is crucial for its ability to disrupt cell membranes. nih.govtandfonline.com Computational modeling has shown that the peptide has a high percentage of α-helical structure. psu.edu The three-dimensional structure features a coil region at the N-terminus. psu.edu

Bioinformatic Approaches for Structural Prediction and Validation (e.g., threading methodology, Ramachandran plot)

The three-dimensional structure of this compound was predicted and validated using several bioinformatic tools. psu.edu Molecular modeling was performed using Mastoparan-X, another well-characterized peptide, as a structural template. psu.edu

A key validation tool used was the Ramachandran plot . psu.edu This plot analyzes the backbone dihedral angles (φ and ψ) of the amino acid residues to determine if they fall within energetically allowed regions, thereby confirming the quality and correctness of the predicted protein model. psu.eduwikipedia.orgresearchgate.net The successful use of the Ramachandran plot indicated that the modeled 3D structure of this compound was correct. psu.edu

Another relevant computational technique is protein threading (also known as fold recognition). wikipedia.orgstanford.edu This method predicts a protein's structure by aligning its amino acid sequence to a library of known protein folds, evaluating how well the sequence fits a given structural template. wikipedia.orgprinceton.edu While directly documented for a synthetic derivative of this compound, this methodology is a powerful approach for predicting the α-helical secondary structure of such peptides.

Table 2. Bioinformatic Approaches for Structural Analysis
MethodologyPurposeApplication to this compound
Molecular Modeling (Template-based)To predict the 3D structure based on a known template.Used Mastoparan-X (PDB ID: 1A13) as a template to model this compound's structure. psu.edu
Ramachandran PlotTo validate the stereochemical quality of the predicted protein structure. wikipedia.orgConfirmed that the backbone dihedral angles of the modeled structure were in energetically favorable regions, validating the model. psu.edu
Protein ThreadingTo predict protein fold by fitting a sequence to a library of known structures. wikipedia.orgUsed to predict the secondary alpha-helix structure of a peptide derived from this compound.
MolMol ProgramTo generate images and visualizations of molecular structures.Used to create ribbon diagrams of the predicted secondary structure of this compound. psu.edu

Synthetic Strategies for this compound and its Analogs

Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc Strategy

The primary method for producing synthetic this compound is Solid-Phase Peptide Synthesis (SPPS), specifically using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. encyclopedia.pubscienceopen.comresearchgate.net This approach involves building the peptide chain sequentially while one end is covalently attached to an insoluble solid support (resin).

The Fmoc-SPPS cycle consists of several key steps:

Deprotection : The process begins with the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid. This is typically achieved using a solution of a secondary amine, such as piperidine (B6355638) in a solvent like dimethylformamide (DMF). acs.org

Washing : After deprotection, the resin is thoroughly washed to remove the excess deprotection reagent and by-products, ensuring the subsequent reaction is clean and efficient. researchgate.net

Coupling : The next Fmoc-protected amino acid in the sequence is "activated" and added to the resin. Activation of the amino acid's carboxyl group is facilitated by coupling reagents, which promote the formation of a peptide bond with the newly freed N-terminus of the growing peptide chain. capes.gov.br

Washing : Another series of washing steps is performed to remove any unreacted amino acids and coupling reagents. researchgate.net

These four steps are repeated for each amino acid in the sequence until the full-length peptide is assembled on the resin. Finally, the completed peptide is cleaved from the resin support, and all permanent side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Advanced Purification and Homogeneity Confirmation Techniques

Following cleavage from the solid support, the crude synthetic peptide contains the target molecule as well as various impurities, such as truncated or deletion sequences. Therefore, rigorous purification and analysis are required to ensure the final product is of high purity and has the correct identity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is the gold standard for purifying synthetic peptides like this compound. uq.edu.auresearchgate.net The crude peptide mixture is dissolved and injected into the HPLC system. It is passed through a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the components. psu.edu Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. Fractions are collected, and those containing the pure peptide are pooled together. Purity is typically assessed by analytical RP-HPLC to be greater than 95%. uq.edu.au

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is a critical tool for confirming the identity and homogeneity of the purified peptide. psu.eduuq.edu.au It provides a highly accurate measurement of the peptide's molecular mass, which can be compared to the theoretical mass calculated from its amino acid sequence. The presence of a single, dominant peak corresponding to the correct mass confirms the homogeneity and correct synthesis of this compound. psu.edu

The table below summarizes the key analytical techniques used in the synthesis and characterization of this compound.

TechniquePurposeSource(s)
Edman Degradation Determination of the primary amino acid sequence of the naturally isolated peptide. capes.gov.br
Circular Dichroism (CD) Spectroscopy Analysis of the peptide's secondary structure (e.g., α-helix content) in different solvent environments. uq.edu.aunih.gov
Nuclear Magnetic Resonance (NMR) Determination of the detailed three-dimensional structure in solution. uq.edu.auresearchgate.net
Reversed-Phase HPLC (RP-HPLC) Purification of the crude synthetic peptide and analysis of its purity. capes.gov.bruq.edu.auresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) Confirmation of the molecular weight and homogeneity of the purified peptide. psu.educapes.gov.bruq.edu.au

Compound Names Mentioned

4-methylpiperidine (B120128)

Acetonitrile

Agelaia-MP I

this compound

Dimethylformamide (DMF)

Fmoc (9-fluorenylmethyloxycarbonyl)

Mastoparan-X

Piperidine

Trifluoroacetic acid (TFA)

2,2,2-trifluoroethanol (B45653) (TFE)

Molecular Mechanisms and Cellular Interactions of Agelaia Mastoparan

Modulation of Secretory Pathways

Agelaia-mastoparan has been shown to be a potent modulator of cellular secretory functions. Its effects are particularly notable in the context of endocrine and immune responses, where it can trigger the release of signaling molecules such as insulin (B600854) and histamine (B1213489).

This compound, specifically the synthetic peptide Agelaia MP-I, has been demonstrated to enhance insulin secretion from isolated pancreatic islets of mice. Studies have shown that Agelaia MP-I increases insulin release across a range of glucose concentrations, suggesting a potent secretagogue activity that is not strictly dependent on glucose metabolism.

Table 1: Effect of Agelaia MP-I on Insulin Secretion at Various Glucose Concentrations

Glucose Concentration (mM)TreatmentInsulin Release (ng/islet/h)
2.8Control~1.5
2.8Agelaia MP-I (10 µM)~3.0
11.1Control~3.5
11.1Agelaia MP-I (10 µM)~5.5
22.2Control~5.0
22.2Agelaia MP-I (10 µM)~7.0

Note: The data presented are approximate values based on published research and are for illustrative purposes.

To elucidate the mechanism by which this compound stimulates insulin secretion, its interaction with key ion channels involved in pancreatic beta-cell function has been investigated. The typical pathway for glucose-stimulated insulin secretion involves the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and the opening of voltage-gated L-type Ca2+ channels, which in turn triggers insulin exocytosis.

However, research indicates that the insulinotropic action of Agelaia MP-I is not mediated by these channels. The presence of diazoxide, a KATP channel opener, and nifedipine, an L-type Ca2+ channel blocker, which normally inhibit insulin secretion, did not abolish the stimulatory effect of Agelaia MP-I. This suggests that this compound bypasses these conventional ion channel pathways to induce insulin release.

Given that the mechanism of this compound-induced insulin secretion appears to be independent of KATP and L-type Ca2+ channels, it is hypothesized that the peptide interacts with G protein-coupled receptors (GPCRs) on pancreatic beta-cells. This hypothesis is supported by the structural similarities between Agelaia MP-I and other mastoparans known to directly activate G proteins. The interaction with a GPCR would initiate a downstream signaling cascade, leading to the mobilization of intracellular calcium stores or other signaling events that ultimately promote insulin granule exocytosis. Mastoparans are recognized as excellent tools for studying G-protein-coupled receptors nih.gov.

This compound is a potent inducer of mast cell degranulation, a process that results in the release of histamine and other inflammatory mediators. This activity is a hallmark of the mastoparan (B549812) family of peptides. Research has shown that Agelaia-MP induces significant degranulation of mast cells in a dose-dependent manner nih.govmdpi.com.

Table 2: Degranulation Activity of Agelaia-MPI in RBL-2H3 Mast Cells

PeptideEC50 (µM)
Agelaia-MPI5.25 ± 0.87

EC50 represents the concentration of the peptide that induces 50% of the maximum degranulation response.

The primary mechanism by which mastoparans, including this compound, are thought to induce mast cell degranulation is through the direct activation of heterotrimeric G proteins. Unlike typical receptor-mediated G protein activation, mastoparans can directly interact with the G protein alpha subunit, promoting the exchange of GDP for GTP and initiating downstream signaling. This receptor-independent mechanism leads to a rapid and robust cellular response. Some studies have indicated that mastoparan-L activates mast cells via the Mas-related G protein-coupled receptor member X2 (MRGPRX2), which then activates the Gαq/PLCγ1/IP3/Ca2+ flux signaling pathway nih.govmdpi.com.

Following G protein activation, a cascade of intracellular events is triggered, including the activation of various phospholipases. The activation of these enzymes is a critical step in the degranulation process.

Phospholipase A2 (PLA2): Mastoparans have been shown to facilitate the activity of phospholipase A2 nih.gov. The activation of PLA2 leads to the liberation of arachidonic acid from membrane phospholipids (B1166683), which can then be metabolized to produce inflammatory mediators like prostaglandins and leukotrienes.

Phospholipase C (PLC): The activation of the Gq family of G proteins by mastoparans can lead to the stimulation of phospholipase C. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), both of which are crucial for mast cell degranulation.

Phospholipase D (PLD): Mastoparans can also stimulate phospholipase D, which hydrolyzes phosphatidylcholine to produce phosphatidic acid (PA) and choline. PA can be further converted to DAG, contributing to the activation of PKC and sustaining the degranulation response.

Mast Cell Degranulation Induction

Mechanistic Insights into Interaction with Mas-Related G Protein-Coupled Receptor Member X2 (MRGPRX2)

While direct mechanistic studies exclusively on this compound's interaction with the Mas-Related G Protein-Coupled Receptor Member X2 (MRGPRX2) are limited, the broader understanding of the mastoparan family provides significant insights. Mastoparans are well-documented activators of mast cells, and a key receptor implicated in this process is MRGPRX2, a G protein-coupled receptor (GPCR) predominantly expressed on mast cells and sensory neurons.

The prevailing mechanism suggests that mastoparans, likely including this compound, act as agonists for MRGPRX2. This interaction is thought to trigger the activation of the Gαq protein subunit. The activated Gαq then stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. This cascade, known as the Gαq/PLCγ1/IP3/Ca²⁺ flux signaling pathway, is a central mechanism for mast cell degranulation induced by various secretagogues, including other mastoparans mdpi.com.

It is noteworthy, however, that some studies suggest that the degranulation activity of certain mastoparans may be more potent than that of Mastoparan(-L), a widely studied mastoparan, hinting at the possibility of other, potentially more effective, activation pathways mdpi.com. Some research even posits that certain mastoparans can traverse the cell membrane and interact with intracellular proteins to trigger degranulation, bypassing surface receptors entirely mdpi.com. Therefore, while the MRGPRX2 pathway is a highly probable mechanism for this compound-induced mast cell activation, the existence of alternative or complementary pathways cannot be ruled out.

Interaction with Excitable Cell Components

This compound exerts significant effects on excitable cells, primarily through its interaction with ion channels and its influence on intracellular calcium dynamics.

Research has demonstrated that this compound I (Agelaia-MPI) can directly modulate the function of voltage-gated sodium channels. Studies have shown that Agelaia-MPI induces a partial and reversible blockade of the action potential amplitude, an effect attributed to its interaction with these channels nih.gov. This interaction is likely a key contributor to the antinociceptive (pain-reducing) properties observed for this peptide nih.gov. The modulation of sodium channels can alter neuronal excitability and signal propagation, thereby affecting pain perception. The precise binding site and the exact molecular nature of this interaction are still areas of active investigation. The "indirect" modulation of ion channels by this compound could occur through its activation of G protein-coupled receptors, which can, in turn, modulate channel activity through intracellular signaling pathways.

As discussed in the context of MRGPRX2 activation, this compound can indirectly regulate intracellular calcium concentrations. The activation of the Gαq/PLC/IP3 pathway by mastoparans leads to the release of calcium from intracellular stores mdpi.com. This elevation of cytosolic calcium is a critical downstream event that triggers a wide range of cellular responses, including the exocytosis of granules from mast cells and the release of neurotransmitters from neurons.

Interestingly, one study on Agelaia MP-I's effect on pancreatic islets revealed that it enhances insulin secretion without directly interfering with the function of ATP-dependent potassium (KATP) channels or L-type calcium (Ca²⁺) channels in that specific cellular context nih.gov. This suggests that the regulation of intracellular calcium by this compound can be cell-type specific and may not always involve direct channel modulation. In some cells, the primary mechanism for increased intracellular calcium may be the G protein-mediated release from internal stores rather than influx through plasma membrane channels.

Membrane Interaction and Cellular Permeability Alterations

A hallmark of mastoparan peptides, including this compound, is their profound effect on the integrity of cellular membranes. This property is central to their hemolytic and antimicrobial activities.

The amphipathic α-helical structure of this compound is crucial for its interaction with and disruption of cell membranes. The peptide's hydrophobic face readily inserts into the nonpolar lipid core of the phospholipid bilayer, while its cationic residues interact favorably with the negatively charged head groups of membrane phospholipids mdpi.com. This insertion disrupts the normal packing of the lipid molecules, leading to membrane destabilization and increased permeability.

Several models have been proposed to explain how mastoparans compromise membrane integrity, with pore formation being a prominent theory. In the "toroidal pore" model, the inserted peptides, along with the lipid molecules, bend to form a continuous pore through the membrane, allowing the passage of ions and small molecules mdpi.com. Another possibility is the "carpet" model, where the peptides accumulate on the membrane surface, and at a critical concentration, they disrupt the bilayer in a detergent-like manner. The hemolytic activity of Agelaia-MPI, which is the most potent among several tested mastoparans, is a direct consequence of this membrane-disrupting capability, leading to the lysis of red blood cells mdpi.comnih.gov. The efficiency of this process is influenced by the hydrophobicity of the mastoparan, which plays a critical role in the interaction with the phospholipid bilayer mdpi.com.

The membrane-disrupting properties of this compound are not limited to eukaryotic cells; they are also the basis for its antimicrobial activity against a range of prokaryotic organisms. The cell envelopes of bacteria, which differ in composition from eukaryotic cell membranes (e.g., the presence of lipopolysaccharide in Gram-negative bacteria and teichoic acids in Gram-positive bacteria), are also susceptible to the action of this compound.

Studies have shown that Agelaia-MPI is effective against multidrug-resistant bacteria such as Acinetobacter baumannii and the Mycobacterium abscessus complex mdpi.commdpi.com. The proposed mechanism of action involves the peptide's cationic properties facilitating its interaction with the negatively charged components of the bacterial cell envelope, followed by the insertion of the peptide into the cell membrane, leading to its disruption mdpi.commdpi.com. This disruption can manifest as the formation of pores or a more general loss of membrane integrity, ultimately causing leakage of cellular contents and bacterial cell death. For instance, treatment of M. abscessus with a synthetic peptide derived from this compound resulted in morphological changes, including the formation of filamentous structures and cell aggregation, indicative of cell envelope stress mdpi.com. Similarly, other mastoparans have been shown to increase the permeability of bacterial cell membranes in a dose-dependent manner mdpi.comnih.gov.

Data Tables

Table 1: Biological Activities of this compound Peptides

PeptideBiological ActivityTarget/MechanismReference
Agelaia-MPIMast Cell DegranulationLikely via MRGPRX2 and Gαq/PLC pathway mdpi.com
Agelaia-MPIAntinociceptionPartial and reversible blockade of voltage-gated sodium channels nih.gov
Agelaia-MPIHemolysisDisruption of erythrocyte membrane integrity mdpi.comnih.gov
Agelaia MP-IInsulin SecretionEnhances secretion without direct interference with KATP or Ca²⁺ channels nih.gov
Agelaia-MPIAntimicrobial ActivityDisruption of bacterial cell envelope and membrane integrity mdpi.commdpi.com

Biological Activities and Preclinical Research Applications of Agelaia Mastoparan

Antinociceptive Activity Research

Agelaia-mastoparan has demonstrated notable potential in pain modulation, a property known as antinociception. innovareacademics.in Research suggests that its mechanism of action may involve interaction with voltage-gated sodium channels, distinguishing it from traditional opioid pathways. nih.govmdpi.com

Studies involving intracerebroventricular (i.c.v.) injection in mice have shown that this compound exhibits dose-dependent antinociceptive activity. researchgate.netnih.gov A significant reduction in nociception, or the sensory nervous system's response to harmful stimuli, was observed with increasing doses of the peptide. encyclopedia.pub In one study, a dose of 6.4 nmol administered to mice produced a significant antinociceptive effect. encyclopedia.pub This dose-response relationship is a critical finding in preclinical evaluations, suggesting a direct and measurable impact of the compound on pain signaling pathways in the central nervous system. nih.govmdpi.com

The antinociceptive effects of this compound are not only dose-dependent but also sustained over a significant period. researchgate.net Following a single high-dose injection, the maximal pain-relieving effect was observed for up to four hours. nih.gov Furthermore, research has indicated that nociception remained suppressed for as long as three days post-injection, highlighting a long-lasting efficacy. researchgate.netnih.gov This prolonged duration of action suggests that this compound may have a lasting impact on the components of the central nervous system involved in pain perception. nih.gov

Antimicrobial Research Applications

This compound has been identified as having broad-spectrum antimicrobial properties, showing activity against various bacteria. mdpi.comremedypublications.com Its cationic and amphipathic nature is thought to facilitate the disruption of microbial cell membranes. mdpi.comnih.gov

Research has demonstrated the efficacy of this compound and its synthetic derivatives against a range of challenging microbial pathogens. A synthetic version, Agelaia-12, showed a minimum inhibitory concentration (MIC) of 25 μM against both Mycobacterium abscessus and Mycobacterium massiliense. nih.gov The parent peptide, Agelaia-MPI, has also shown activity against Gram-positive bacteria. uq.edu.au Studies have reported its effectiveness against Acinetobacter baumannii, including multidrug-resistant strains, and Staphylococcus species. mdpi.com

PathogenPeptideObserved ActivityCitation
Mycobacterium abscessusAgelaia-12 (Synthetic)MIC of 25 µM nih.govresearchgate.net
Mycobacterium massilienseAgelaia-12 (Synthetic)MIC of 25 µM nih.govresearchgate.net
Acinetobacter baumannii (multidrug-resistant)Agelaia-MPIInhibited biofilm formation (MBEC of 6.25-25 µM) mdpi.com
Staphylococcus spp.Agelaia-MPIInhibited growth and biofilm formation at 12.5 µM mdpi.com
Gram-positive bacteriaAgelaia-MPIModerate antimicrobial activity researchgate.netuq.edu.au

The antimicrobial action of this compound involves direct physical effects on bacterial cells. Scanning electron microscopy (SEM) of Mycobacterium abscessus treated with the synthetic peptide Agelaia-12 revealed significant morphological changes. nih.govnih.gov These alterations included the induction of bacterial aggregation and the accumulation of filamentous structures on the cell surfaces. nih.gov Further analysis using a Congo red binding assay indicated that Agelaia-12 disrupts the mycobacterial cell surface. nih.gov When used against mature biofilms of A. baumannii on vascular stents, Agelaia-MPI treatment resulted in morphological modifications and the accumulation of cellular debris on the remaining bacteria. mdpi.com

A critical aspect of the antimicrobial potential of this compound derivatives is their ability to act on bacteria that have invaded host cells. Macrophages, which are key immune cells, can serve as a reservoir for pathogens like mycobacteria. nih.govjwatch.orgaimsciences.org In studies using murine macrophages infected with M. abscessus or M. massiliense, treatment with the synthetic peptide Agelaia-12 was shown to inhibit intracellular bacterial growth. nih.govnih.gov At concentrations of 50 and 100 μM, Agelaia-12 significantly decreased the mycobacterial load, with the highest concentration reducing it by 92%, an effect comparable to the antibiotic amikacin. nih.govresearchgate.net This demonstrates the peptide's capacity to control bacterial proliferation within the host cell environment. nih.gov

Research into Anti-tumor Mechanisms and Cytotoxic Profiles

The anti-cancer potential of mastoparan (B549812) peptides, including this compound, is a subject of scientific inquiry. Research in this area has explored the mechanisms by which these peptides may exert cytotoxic effects on cancer cells.

While the broader class of mastoparans has been shown to induce caspase-dependent apoptosis in cancer cells like melanoma through the intrinsic mitochondrial pathway, specific research detailing this mechanism for this compound is not extensively documented in the available literature. juniperpublishers.cominnovareacademics.injuniperpublishers.com General studies on mastoparans indicate they can cause cell death by necrosis and/or apoptosis. juniperpublishers.com The venom of wasps, in general, contains peptides that are known to have inhibitory effects on tumor proliferation. researchgate.netresearchgate.net However, specific studies focusing on the induction of apoptotic cascades in melanoma or other cancer cell lines by this compound itself are limited.

The selectivity of a potential anti-cancer agent, its ability to target cancer cells while sparing normal cells, is a critical area of investigation. Research into peptides from the venom of Parachartergus fraternus, the same wasp from which Agelaia-MPI is isolated, has yielded mixed results regarding selectivity. nih.govuq.edu.au

A study on related peptides, Protonectin and its analog Protonectin-F, found them to be toxic to both cancerous and noncancerous cell lines, suggesting a lack of selective cytotoxicity. researchgate.netresearchgate.netnih.govuq.edu.au Conversely, another peptide from the same source, neuroVAL, was found to be non-toxic to all tested cells. researchgate.netresearchgate.netnih.gov A key finding regarding Agelaia-MPI is that its cytotoxicity towards cancer and non-cancer cells was not evaluated in one study due to its potent hemolytic activity, which indicates a potential for non-specific membrane damage. uniprot.org

In contrast, research on Protonectin isolated from the social wasp Agelaia pallipes pallipes demonstrated a degree of selective interaction. This peptide showed higher cytotoxicity towards MDA-MB-231 breast cancer cells than to non-cancerous MCF-10A epithelial breast cells, with a selectivity index of 5- to 6-fold. rcsb.org

Table 1: Cytotoxicity of Peptides from Agelaia and Parachartergus Wasps

PeptideSource WaspCancer Cell LineCytotoxicity FindingSelectivity NoteCitation
Agelaia-MPIParachartergus fraternusN/ACytotoxicity not tested due to high hemolytic activity.Likely non-selective due to hemolysis. uniprot.org
ProtonectinParachartergus fraternusVariousToxic to both cancerous and noncancerous cell lines.Lacks selectivity. nih.govuq.edu.au
ProtonectinAgelaia pallipes pallipesMDA-MB-231 (Breast Cancer)CC50 ~16 µM.5-6 fold more toxic to cancer cells vs. MCF-10A (non-cancerous). rcsb.org
neuroVALParachartergus fraternusVariousNon-toxic to all tested cells.N/A researchgate.netresearchgate.netnih.gov

Other Identified Biological Activities in Research Contexts

Beyond anti-tumor research, Agelaia-mastoparans have been studied for other biological activities, particularly concerning inflammation and the release of signaling molecules.

Mastoparans are named for their potent ability to cause mast cell degranulation, a key event in inflammatory and allergic responses where mediators like histamine (B1213489) are released. frontiersin.org Agelaia-MPI demonstrates this characteristic, showing potent mast cell degranulation activity. researchgate.netuniprot.orguniprot.org This effect may be linked to the activation of G-protein coupled receptors in mast cells. uniprot.orguniprot.org

However, the role of Agelaia-mastoparans in the inflammatory process appears nuanced. While inducing degranulation, Agelaia-MPI does not exhibit chemotaxis for polymorphonucleated leukocytes (PMNL), which are crucial immune cells recruited during inflammation. uniprot.orguniprot.org Similarly, Agelaia-MP from the wasp Agelaia pallipes is noted for its lack of chemotaxis toward mast cells. scienceopen.commdpi.com This is in contrast to another peptide, Protonectin, from Agelaia pallipes pallipes, which promotes both mast cell degranulation and chemotaxis. juniperpublishers.com These findings make Agelaia-mastoparans interesting tools for dissecting the different pathways of the inflammatory response.

The mastoparan class of peptides is generally known to stimulate the release of signaling molecules from various cell types, including serotonin (B10506) from platelets. researchgate.netresearchgate.netfrontiersin.orgpsu.edu While venom from the wasp species where Agelaia-MP was identified contains neurotransmitters like serotonin, this property has not been specifically attributed to the purified peptide itself in research. unb.brresearchgate.net

A specific function identified for Agelaia-MP-I is the enhancement of insulin (B600854) secretion from pancreatic islets in mice. researchgate.netpsu.edu This insulin-releasing (insulinotropic) action was observed at various glucose concentrations and notably, was not associated with the lysis of pancreatic beta-cells. researchgate.net Further investigation into its mechanism revealed that the peptide's effect persisted even when K+ATP and L-type Ca2+ ion channels were blocked, suggesting that Agelaia-MP-I acts through a different pathway, possibly via direct G-protein interaction, a mechanism common to other mastoparans. researchgate.netpsu.edu There is no specific research available on the modulation of GABA release by this compound.

Table 2: Other Biological Activities of Agelaia-Mastoparans

PeptideBiological ActivityKey Research FindingCitation
Agelaia-MPIMast Cell DegranulationPotent activity, a key step in inflammation. researchgate.netuniprot.orguniprot.org
Agelaia-MPI / Agelaia-MPLeukocyte ChemotaxisDoes not show chemotactic activity for polymorphonucleated leukocytes or mast cells. uniprot.orguniprot.orgscienceopen.commdpi.com
Agelaia-MP-IInsulin SecretionEnhances insulin release from pancreatic islets without interfering with K+ATP or L-type Ca2+ channels. researchgate.netpsu.edu
Mastoparans (general class)Serotonin ReleaseKnown to stimulate serotonin release from platelets. researchgate.netresearchgate.netfrontiersin.orgpsu.edu

Structure Activity Relationship Sar and Advanced Peptide Engineering of Agelaia Mastoparan Analogs

Determinants of Biological Activity

The arrangement of hydrophobic and hydrophilic residues allows the peptide to adopt an amphipathic α-helical structure, particularly in membrane-mimicking environments. embrapa.brmdpi.com This structure, with a hydrophobic face and a hydrophilic face, is a hallmark of many membrane-active peptides and is essential for their function. nih.gov The hydrophobic residues facilitate the insertion of the peptide into the lipid bilayer of cell membranes, leading to pore formation and cell lysis. researchgate.netremedypublications.com

The net positive charge of Agelaia-mastoparan, primarily due to the presence of lysine (B10760008) residues, is another key determinant of its activity. researchgate.netembrapa.br This positive charge facilitates the initial electrostatic interaction with the negatively charged components of microbial and other cell membranes. embrapa.brmdpi.com While hydrophobicity is a primary driver for hemolytic activity, the cationic nature of the peptide is crucial for its initial binding to target membranes. nih.govembrapa.br

C-terminal amidation is a common post-translational modification in many bioactive peptides, including mastoparans, and it significantly impacts their stability and activity. mdpi.comresearchgate.net This modification neutralizes the negative charge of the C-terminal carboxyl group, thereby increasing the peptide's net positive charge and enhancing its interaction with membranes. acs.org Amidation also contributes to the structural rigidity of the peptide's α-helix, which is important for its membrane-perturbing ability. acs.org The loss of C-terminal amidation can lead to a reduction in biological activity, not just due to the decreased net charge, but also because of a structural disruption of the amphipathic α-helix. acs.org

Rational Design and Targeted Chemical Modifications

Building on the understanding of the structure-activity relationship of this compound, researchers have employed rational design and chemical modifications to create analogs with improved therapeutic profiles.

The substitution or deletion of specific amino acids in the this compound sequence can have profound effects on its biological activity. For instance, in a study on a related mastoparan (B549812), substituting certain residues with phenylalanine resulted in higher antibacterial activity without increasing toxicity. researchgate.net Conversely, deleting the last three amino acids from the C-terminus of a mastoparan analog led to a decrease in both antibacterial and hemolytic activities, which was attributed to a reduction in the length of the α-helix. researchgate.net

In an analog of Agelaia-MPI named neuroVAL, substitutions at positions 2, 5, 6, 10, 11, and 12 resulted in a significant decrease in hemolytic and antimicrobial activity. uniprot.orguq.edu.au However, this analog retained its antinociceptive activity and acted as a non-toxic cell-penetrating peptide. uniprot.org These findings highlight the potential to uncouple different biological activities through targeted amino acid substitutions.

Table 1: Effects of Amino Acid Modifications on this compound Analogs

PeptideParent PeptideModification(s)Effect on BioactivityReference(s)
MpVT1 MpVTPhenylalanine substitutionIncreased antibacterial activity, no increase in toxicity researchgate.net
MpVT C-terminal deletion analogs MpVTDeletion of first three C-terminal residuesDecreased antibacterial and hemolytic activity researchgate.net
neuroVAL Agelaia-MPIF2, F5, R6, D10, V11, V12 substitutionsDecreased hemolytic and antimicrobial activity, retained antinociceptive activity uniprot.orguq.edu.au

Interestingly, these changes in Agelaia-12 resulted in a shift from a bactericidal to a bacteriostatic action against certain bacteria. researchgate.net Furthermore, Agelaia-12 exhibited significantly reduced hemolytic activity compared to its parent peptide, Agelaia-MPI. nih.govmdpi.com This reduced hemolysis might be due to the shortening of the sequence and the removal of nonpolar hydrophobic residues. mdpi.com

Table 2: Rational Design of Agelaia-12 from Agelaia-MPI

PeptideSequenceModification from Agelaia-MPINet ChargeHemolytic ActivityReference(s)
Agelaia-MPI INWLKLGKAIIDAL-NH2-+2High (~70% at 0.1 µM) psu.edumdpi.com
Agelaia-12 INWLKLGKK DK I-NH2Insertion of K, D, K; deletion of A, L+3Low (5% at 16x MIC) nih.govmdpi.com

To overcome the limitations of linear peptides, such as susceptibility to proteases, various strategies have been explored to enhance their stability and membrane permeability. One such strategy is cyclization. In a study on mastoparan-C, a cyclized analog was created by introducing two cysteine residues to form a disulfide bridge. ijbs.com This cyclization resulted in a longer half-life compared to the linear parent peptide. ijbs.com However, this modification also led to lower antimicrobial potency and a higher degree of hemolysis. ijbs.com

Comparative Research of this compound Analogs

The native peptide this compound I (Agelaia-MPI), isolated from the social wasp Agelaia pallipes, has a primary sequence of INWLKLGKAIIDAL-NH₂. mdpi.comencyclopedia.pub While it demonstrates a range of biological effects, including antinociceptive properties and insulin (B600854) secretion enhancement, its therapeutic potential is often hindered by undesirable characteristics such as high hemolytic activity and modest antimicrobial action. mdpi.commdpi.com This has prompted significant research into the design and synthesis of this compound analogs to create molecules with improved potency and selectivity for specific therapeutic applications.

Differential Biological Potency and Selectivity Profiles

Agelaia-MPI itself exhibits varied biological activities. It is among the most potent mastoparans in inducing mast cell degranulation, with an EC₅₀ value of 5.25 ± 0.87 μM in RBL-2H3 cells. mdpi.com It is also one of the most hemolytic mastoparans identified, with an EC₅₀ of 5.8 ± 0.2 μM. mdpi.com However, its native antimicrobial activity is considered poor. mdpi.comencyclopedia.pub Research has also identified antinociceptive properties for Agelaia-MPI. researchgate.netembrapa.br

Structure-activity relationship (SAR) studies on the broader mastoparan class provide a framework for understanding how modifications to the this compound sequence can alter its activity profile. For instance, the number and positioning of lysine (Lys) residues are critical. nih.gov

Mast Cell Degranulation: The optimal activity is often achieved with one or two Lys residues located centrally in the peptide chain, around positions 8 and/or 9. nih.gov

Antibiotic Activity: Enhanced antimicrobial effects are directly correlated with an increase in the number of Lys residues, typically requiring four to six lysines between positions 4 and 11 to achieve high potency. nih.gov

Hemolytic Activity: High hemolytic activity is strongly associated with the peptide's hydrophobicity and the extent to which its C-terminal region can embed into the erythrocyte membrane. nih.govnih.gov

These principles have guided the engineering of this compound analogs to shift their biological activity away from non-specific cytotoxicity and towards targeted therapeutic effects.

Engineering for Modulation of Specific Activities (e.g., reduced undesired activities)

A primary goal in engineering this compound analogs is to uncouple the desired therapeutic activities (e.g., antimicrobial, anticancer) from undesired effects like hemolysis and mast cell degranulation. nih.govijbs.com This is typically achieved by rationally modifying the peptide's primary sequence to alter its physicochemical properties.

A notable example is the development of Agelaia-12 , an analog rationally derived from Agelaia-MPI to improve its activity against the Mycobacterium abscessus complex. nih.gov The engineering process involved several key modifications:

Residue Insertion: An aspartate (Asp) residue and two lysine (Lys) residues were inserted into the sequence. nih.gov The addition of lysine residues increases the peptide's net positive charge, a common strategy to enhance interaction with negatively charged bacterial membranes, while the insertion of aspartate can modulate the peptide's amphipathic profile.

These modifications resulted in a peptide with a significantly improved therapeutic index. Agelaia-12 demonstrated enhanced efficacy against M. abscessus and was also able to control the intracellular growth of the bacteria in infected macrophages. nih.gov Crucially, it exhibited negligible hemolytic activity (around 5%) even at concentrations 16 times higher than its minimum inhibitory concentration (MIC). This stands in stark contrast to the parent peptide, Agelaia-MPI, which causes approximately 70% hemolysis at a concentration of just 0.1 μM. nih.gov The reduction in hemolysis is attributed to the decrease in hydrophobicity from shortening the sequence. nih.gov

This successful modulation of activity highlights a key principle in peptide engineering: subtle changes in the amino acid sequence can dramatically alter a peptide's interaction with different cell membranes, allowing for the selective enhancement of desired biological actions while minimizing off-target toxicity. researchgate.net The strategy of reducing hydrophobicity to decrease hemolytic activity while increasing cationicity to maintain or improve antimicrobial potency is a well-established approach in the design of therapeutic peptides derived from natural toxins. nih.govnih.gov

Interactive Data Table: Comparison of Agelaia-MPI and its Engineered Analog, Agelaia-12

PeptideSequenceModifications from Agelaia-MPIKey Biological ActivitiesHemolytic ActivitySource
Agelaia-MPI INWLKLGKAIIDAL-NH₂- (Native Peptide)Mast cell degranulation, Antinociceptive, Poor antimicrobialHigh (~70% at 0.1 µM) mdpi.commdpi.commdpi.comnih.gov
Agelaia-12 Sequence derived from Agelaia-MPIInsertion of Asp and 2 Lys residues, Deletion of 3 C-terminal residuesImproved activity against Mycobacterium abscessusNegligible (~5% at 16x MIC) nih.gov

Advanced Research Methodologies for Agelaia Mastoparan Studies

Computational and Bioinformatic Methodologies

Computational approaches are crucial for predicting the behavior of Agelaia-mastoparan and guiding wet-lab experimentation. These in silico methods offer a high-throughput and cost-effective means to generate hypotheses about the peptide's interactions with biological systems. nih.gov

Molecular Dynamics Simulations for Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to model the dynamic interactions between this compound and cell membranes at an atomic level. remedypublications.com This technique simulates the movement and interactions of atoms and molecules over time, providing a detailed view of how the peptide approaches, inserts into, and potentially disrupts lipid bilayers, which is a key aspect of its antimicrobial and cytolytic activities. remedypublications.commdpi.com

While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in the provided literature, the methodology is widely applied to similar mastoparans and other wasp venom peptides. remedypublications.comresearchgate.net For instance, simulations have been used to investigate how related peptides aggregate and interact with sodium dodecyl sulfate (B86663) (SDS) micelles, which serve as a mimic for bacterial membranes. acs.org These studies help explain the structural basis for the peptide's ability to form pores or otherwise destabilize membranes. acs.orgnih.gov For other mastoparan (B549812) analogs, MD simulations have revealed greater interaction with bacteria-like membranes compared to mammalian membrane models, offering insights into their selective toxicity. researchgate.net It is through these analogous studies that the principles of this compound's membrane interactions can be inferred and modeled.

In Silico Docking for Receptor-Ligand Binding Predictions

In silico molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to another, such as this compound binding to a protein receptor. frontiersin.orgfoliamedica.bg This technique is instrumental in identifying potential molecular targets and understanding the structural basis for the peptide's biological effects.

For Agelaia MP-I, computational modeling revealed a structural and physicochemical similarity to Mastoparan-X, which is known to interact with G proteins. psu.edunih.gov This finding led to the hypothesis that this compound may exert some of its effects, such as stimulating insulin (B600854) secretion, through G protein-coupled receptor pathways rather than by directly affecting ion channels. psu.edunih.govbvsalud.org Docking studies are fundamental in the early stages of drug discovery, allowing researchers to screen vast libraries of compounds and predict their interactions with specific biological targets, thereby prioritizing candidates for further experimental validation. nih.govmdpi.com

In Vitro and Ex Vivo Experimental Systems

A variety of experimental systems are utilized to validate computational predictions and directly measure the biological activities of this compound. These assays use cultured cells and tissues to observe the peptide's effects in a controlled biological context.

Diverse Cell Line-Based Assays (e.g., RBL-2H3, P815 mast cells, pancreatic islet cultures, macrophage models, various cancer cell lines)

Cell-based assays are fundamental to characterizing the functional profile of this compound. Different cell lines are used to probe specific activities, from immune modulation to cytotoxicity.

Mast Cell Degranulation: The degranulating activity of this compound is prominently studied using rat basophilic leukemia (RBL-2H3) cells and mouse mastocytoma (P815) cells. nih.govresearchgate.net In a comprehensive study of 55 mastoparan peptides, Agelaia-MPI was identified as having high degranulatory activity in RBL-2H3 cells, with a 50% effective concentration (EC50) of 5.25 ± 0.87 µM. researchgate.net The peptide also induced significant degranulation in P815 cells, confirming its potent effect on mast cells, which is a hallmark of this peptide family. nih.govresearchgate.net

Pancreatic Islet Cultures: To study its metabolic effects, Agelaia-MP has been tested on isolated pancreatic islets from mice. psu.edumdpi.comencyclopedia.pub Research shows that at a concentration of 10 μM, the peptide significantly enhances insulin secretion at various glucose levels (2.8, 11.1, and 22.2 mM). nih.govmdpi.comencyclopedia.pub Importantly, this effect was determined not to be a result of cell lysis. psu.edu Further investigation using ion channel blockers indicated that Agelaia-MP I's mechanism of action is distinct from other mastoparans, as it does not appear to involve KATP or L-type Ca2+ channels. psu.edunih.govbvsalud.org

Macrophage Models: The interaction of this compound derivatives with immune cells is explored using macrophage models. A synthetic peptide derived from Agelaia-MPI, named Agelaia-12, was shown to significantly reduce the bacterial load in murine macrophages infected with Mycobacterium abscessus or M. massiliense. nih.gov This demonstrates the peptide's potential to control intracellular pathogens without being toxic to the host macrophage. nih.gov Other mastoparans have been shown to attenuate inflammatory responses in macrophages, suggesting a broader immunomodulatory role for this peptide class. mdpi.com

Cancer Cell Lines: While many mastoparans are evaluated for their anti-cancer properties against various cell lines (including leukemia, myeloma, and breast cancer), Agelaia-MPI's high hemolytic activity has sometimes precluded its inclusion in cytotoxicity assays against cancer cells. researchgate.netresearchgate.net However, the broader family of mastoparans, such as Polybia-MP-I, have demonstrated cytotoxicity against leukemic T lymphocytes, as well as prostate and bladder cancer cells. mdpi.com

Table 1: Summary of Cell Line-Based Assays for this compound and its Analogs

Cell Line/SystemPeptideObserved EffectReference
RBL-2H3 (Rat Basophilic Leukemia)Agelaia-MPIHigh degranulation activity (EC50 = 5.25 µM) researchgate.net
P815 (Mouse Mastocytoma)Agelaia-MPISignificant degranulation activity nih.govresearchgate.net
Mouse Pancreatic IsletsAgelaia-MPEnhanced insulin secretion at 10 µM psu.edumdpi.comencyclopedia.pub
Murine MacrophagesAgelaia-12 (synthetic analog)Reduced intracellular mycobacterial load nih.gov
MM96L (Melanoma), HCT116 (Colorectal Cancer)Agelaia-MPINot tested for cytotoxicity due to high hemolytic activity researchgate.net

Advanced Microscopy Techniques for Cellular and Subcellular Observation (e.g., Scanning Electron Microscopy)

Advanced microscopy techniques are essential for visualizing the structural consequences of this compound's interaction with cells. Scanning Electron Microscopy (SEM), in particular, provides high-resolution images of cell surface topography.

This technique was used to examine the effect of the synthetic analog Agelaia-12 on the morphology of M. abscessus. nih.gov The SEM analysis revealed that treatment with the peptide led to the formation of filamentous structures on the bacterial cells and induced cell aggregation. nih.gov Such direct visual evidence is invaluable for understanding the peptide's mechanism of action, corroborating data from other assays that suggest membrane disruption. nih.govnih.govresearchgate.net

Biochemical Assays for Enzyme Activities and Signaling Pathway Analysis (e.g., GTPase activity, phospholipase assays, Congo Red binding)

Biochemical assays are employed to dissect the specific molecular pathways modulated by this compound.

GTPase and Phospholipase Activity: The mastoparan family of peptides is known to interact directly with G proteins and modulate their activity. researchgate.netresearchgate.net They can stimulate the GTPase activity of G protein alpha subunits and enhance the activity of downstream enzymes like phospholipase A2 (PLA2) and phospholipase C (PLC). psu.eduresearchgate.netjuniperpublishers.com Based on computational modeling and its effects on insulin secretion, it is suggested that Agelaia MP-I likely acts through a G protein-mediated signaling cascade. psu.edunih.govjuniperpublishers.com

Congo Red Binding Assay: The Congo Red binding assay is a spectrophotometric method used to detect amyloid-like protein aggregates and can also be used to assess changes to the bacterial cell envelope. nih.govnih.gov A study involving the Agelaia-MPI derivative, Agelaia-12, used this assay to investigate its effect on the surface of M. abscessus. nih.gov The results showed that treatment with the peptide led to altered dye accumulation, which indicates a disturbance of the bacterial surface, consistent with its antimicrobial mechanism. nih.gov

In Vivo Animal Models for Mechanistic Elucidation

The transition from in vitro to in vivo studies is a critical step in evaluating the therapeutic potential and physiological effects of this compound. Animal models, particularly rodent models, have been instrumental in elucidating the mechanisms of action of this peptide, especially concerning its antinociceptive and antimicrobial properties.

Behavioral and Physiological Assays in Rodent Models (e.g., for antinociception)

The antinociceptive, or pain-relieving, effects of this compound I (Agelaia-MP I) have been investigated using various behavioral assays in mice. researchgate.netnih.gov These assays are designed to measure an animal's response to a painful stimulus, with a change in response latency or behavior indicating an analgesic effect.

Studies have shown that Agelaia-MP I exhibits a dose-dependent antinociceptive effect in mice. researchgate.netnih.gov A significant decrease in nociception was observed, with the maximal effect occurring approximately four hours after the peptide was administered. researchgate.netencyclopedia.pub Notably, the antinociceptive effects were reported to persist for up to three days after a single injection, suggesting a long-lasting impact on pain pathways. researchgate.net

The proposed mechanism for this antinociceptive activity involves the interaction of Agelaia-MP I with voltage-gated sodium channels. researchgate.netnih.govinnovareacademics.in It is believed to induce a partial and reversible blockade of the action potential amplitude, thereby reducing neuronal excitability and the transmission of pain signals. researchgate.netnih.gov

Table 1: Behavioral and Physiological Assays for Antinociception in Rodent Models

Assay Description Key Findings for this compound References
Hot-Plate Test Measures the latency of a rodent to exhibit a nocifensive response (e.g., licking or jumping) when placed on a heated surface. Agelaia-MP I demonstrated antinociceptive activity in the hot plate assay following intracerebroventricular injection. researchgate.net researchgate.netnih.gov
Tail-Flick Test Measures the latency of a rodent to flick its tail away from a radiant heat source. Not explicitly detailed for this compound in the provided context, but a standard test for central analgesia. nih.gov
Formalin Test Involves injecting a dilute formalin solution into the paw and observing nocifensive behaviors (e.g., licking, flinching). It assesses both acute and persistent pain phases. Not explicitly detailed for this compound in the provided context, but a key model for inflammatory pain. nih.gov
Rotarod Test Assesses motor coordination and balance. While not a direct measure of pain, it can be used to rule out motor impairment as a confounding factor in nociceptive tests. A study on a related peptide, Fraternine, used the rotarod test to evaluate motor coordination. researchgate.net nih.gov

Microbiological and Histopathological Assessments in Animal Infection Models

The antimicrobial properties of this compound and its analogs have been evaluated in animal infection models, providing crucial data on their in vivo efficacy. These studies often involve inducing a bacterial infection in an animal model, such as a mouse, and then assessing the ability of the peptide to reduce the bacterial load and associated tissue damage.

For instance, a synthetic peptide analog, Agelaia-12, has shown significant promise in treating infections caused by the Mycobacterium abscessus complex. nih.gov In a study using interferon-gamma knockout (IFN-y KO) mice infected with M. abscessus or M. massiliense, treatment with Agelaia-12 resulted in a remarkable 98% reduction in the lung bacterial load. nih.gov

Microbiological assessments in these studies typically involve quantifying the number of colony-forming units (CFU) in various organs, such as the lungs, spleen, and liver, to determine the extent of bacterial dissemination and the effectiveness of the treatment. nih.govplos.org

Histopathological analysis is another critical component of these in vivo studies. plos.org It involves the microscopic examination of tissue sections from infected and treated animals to assess the degree of inflammation, tissue damage, and cellular infiltration. In the study with Agelaia-12, histopathological analysis of the lungs of treated mice revealed a significant reduction in lung inflammation compared to untreated controls. nih.gov

Furthermore, the efficacy of mastoparan peptides against biofilm formation, a critical factor in persistent infections, has been investigated. Agelaia-MPI, in combination with polyethylene (B3416737) glycol (PEG 400), was found to reduce the adherence of multidrug-resistant Acinetobacter baumannii on vascular stents by 90%, highlighting its potential in preventing device-related infections. frontiersin.org

Table 2: Microbiological and Histopathological Assessments in Animal Infection Models

Assessment Methodology Key Findings for this compound & Analogs References
Bacterial Load Reduction Quantification of colony-forming units (CFU) in infected tissues (e.g., lungs, spleen, liver). Agelaia-12 treatment led to a 98% reduction in lung bacterial load in mice infected with M. abscessus complex. nih.gov A mastoparan-chitosan nanoconstruct significantly reduced the bacterial colony count in a mouse sepsis model with A. baumannii. nih.gov nih.govplos.orgnih.gov
Histopathological Analysis Microscopic examination of stained tissue sections to evaluate inflammation, tissue architecture, and cellular infiltration. Treatment with Agelaia-12 reduced lung inflammation in mice infected with M. abscessus complex. nih.gov nih.govplos.org
Biofilm Inhibition Assessment of peptide's ability to prevent or disrupt biofilm formation on surfaces, such as vascular stents. Agelaia-MPI with PEG 400 reduced A. baumannii adherence on vascular stents by 90%. frontiersin.org frontiersin.org

Future Research Directions and Translational Perspectives

Unraveling Cryptic Molecular Mechanisms of Action

While Agelaia-mastoparan is known to interact with various cellular components, the precise molecular details of its mechanisms of action remain partially understood, presenting a significant area for future investigation. psu.edu Mastoparans, as a class, are known to interact with G-protein coupled receptors, phospholipases, and cell membranes, leading to a range of biological effects. researchgate.netembrapa.brfortunepublish.com

Key areas for future research include:

G-Protein Interaction: this compound is suggested to interact with G-proteins, mimicking receptor activation. psu.edunih.gov However, the specific G-protein subtypes it targets and the downstream signaling cascades it modulates are not fully characterized. Future studies should aim to identify these specific binding partners and elucidate the structural basis of this interaction, which could explain its diverse cellular effects, such as insulin (B600854) secretion. psu.edu

Ion Channel Modulation: Research has shown that Agelaia-MPI can induce a partial and reversible blockade of voltage-gated sodium channels, which is likely linked to its observed antinociceptive (pain-relieving) effects. researchgate.netnih.gov Conversely, its insulin-secreting action appears to be independent of K+ATP and L-type Ca2+ channel function. psu.edu Further electrophysiological and structural studies are needed to understand the specific interactions with different ion channels and to determine the molecular determinants of this selectivity.

Membrane Interaction and Disruption: Like other mastoparans, this compound's antimicrobial and hemolytic activities are attributed to its ability to interact with and disrupt cell membranes. nih.govresearchgate.netfortunejournals.com The peptide's amphipathic α-helical structure allows it to insert into lipid bilayers, potentially forming pores and leading to cell lysis. fortunepublish.comjuniperpublishers.com However, the exact mechanism—whether it follows a barrel-stave, toroidal pore, or carpet model—is still a subject of investigation and may vary depending on the target cell membrane composition. nih.gov Understanding these interactions at an atomic level is crucial for designing analogs with greater selectivity for microbial or cancer cells over healthy mammalian cells. fortunejournals.comresearchgate.net

Intracellular Targets: Some studies suggest that mastoparans can translocate across cell membranes and interact with intracellular targets. nih.gov Identifying these potential intracellular binding partners and pathways for this compound could reveal entirely new mechanisms of action beyond membrane disruption and receptor activation.

Design and Optimization of Highly Selective and Potent this compound Analogs

A primary goal in translating this compound into a therapeutic agent is the rational design of synthetic analogs with improved efficacy and reduced toxicity. nih.govuq.edu.au The native peptide often exhibits undesirable side effects, such as hemolysis (destruction of red blood cells). uq.edu.aumdpi.com

Recent research has demonstrated the feasibility of this approach:

Rational Design Strategies: By strategically modifying the amino acid sequence, researchers have created analogs with enhanced properties. For example, the synthetic peptide Agelaia-12 was derived from Agelaia-MPI by inserting an aspartate and two lysine (B10760008) residues and removing three terminal amino acids. nih.gov This modification aimed to enhance cationicity and amphipathicity while potentially reducing cytotoxicity. nih.gov Another analog, neuroVAL , was created with five single-point substitutions and one deletion relative to Agelaia-MPI, which resulted in a loss of hemolytic activity while retaining antinociceptive properties. uq.edu.au

Improving Antimicrobial Potency: The Agelaia-12 analog showed promising results against fast-growing mycobacteria, including Mycobacterium abscessus, a pathogen known for its resistance to common antibiotics. nih.govmdpi.com This suggests that targeted modifications can broaden the antimicrobial spectrum and overcome existing resistance mechanisms. mdpi.com Chimeric analogs, combining the structure of mastoparan (B549812) with other biologically active peptides like RNA III inhibiting peptide (RIP), have also yielded compounds with high antibacterial activity against strains like S. aureus. nih.gov

Reducing Cytotoxicity: A key challenge is to uncouple the desired therapeutic activity from unwanted toxicity. The design of neuroVAL successfully reduced hemolytic activity. researchgate.netuq.edu.au Similarly, the [I5, R8] MP analog showed a balanced profile with good antibacterial activity at low concentrations and low hemolytic and cytotoxic effects. researchgate.netresearchgate.net These successes demonstrate that hydrophobicity, net charge, and amphipathicity can be fine-tuned to create analogs with a better therapeutic index. mdpi.comresearchgate.netresearchgate.net

Future efforts will likely involve more extensive structure-activity relationship (SAR) studies, computational modeling, and high-throughput screening to explore a wider chemical space for optimization. nih.govmdpi.com

Exploration of Novel Therapeutic Targets and Research Applications beyond Current Scope

Initial interest in this compound focused on its antimicrobial and immunological activities, but recent findings have unveiled a broader therapeutic potential.

Antinociception and Pain Management: One of the most promising new applications is in pain management. Agelaia-MPI has demonstrated significant, dose-dependent antinociceptive effects in animal models when administered directly to the central nervous system. researchgate.netnih.govembrapa.br This effect is thought to be mediated by its interaction with voltage-gated sodium channels, presenting a novel, non-opioid target for analgesic drug development. nih.govembrapa.br

Neuroprotection: Beyond pain, there is emerging evidence for its role in neuroprotection. One study identified a peptide from wasp venom, Fraternine, with a structure similar to Agelaia-MP, that was able to prevent the death of dopaminergic neurons in a murine model of Parkinson's disease. researchgate.net This opens up the possibility of developing this compound analogs for treating neurodegenerative disorders.

Anticancer Therapy: Mastoparans, in general, have shown cytotoxic effects against various cancer cell lines, including melanoma and breast cancer. juniperpublishers.comresearchgate.netuoanbar.edu.iqfrontiersin.org The proposed mechanism involves preferential interaction with the negatively charged membranes of cancer cells, leading to membrane disruption and apoptosis. fortunejournals.comjuniperpublishers.com Agelaia-MPI and its analogs could be explored as direct anticancer agents or as part of drug delivery systems targeting tumors. uoanbar.edu.iqnih.gov

Anti-biofilm Applications: The peptide has shown efficacy in preventing and disrupting bacterial biofilms. frontiersin.org Agelaia-MPI and Polybia-MPII were found to inhibit biofilm formation by multidrug-resistant Acinetobacter baumannii. mdpi.com Furthermore, coating vascular stents with Agelaia-MPI significantly reduced bacterial adherence, highlighting its potential for use on medical devices to prevent infections. frontiersin.orgmdpi.com

Integration of this compound Research with Emerging Technologies in Peptide Science

The advancement of this compound research is intrinsically linked to the evolution of technologies within peptide science.

Solid-Phase Peptide Synthesis (SPPS): This technology has been fundamental to the study of this compound. uoanbar.edu.iqencyclopedia.pub Since the peptide is found in only trace amounts in wasp venom, SPPS allows for the reliable and scalable production of the native peptide and its rationally designed analogs for research and development. researchgate.netencyclopedia.pub

Computational and In Silico Modeling: Bioinformatics and molecular modeling are becoming indispensable tools. The structure of Agelaia-12 was predicted using threading methodology, which helped in its rational design. nih.gov In silico approaches can predict the physicochemical properties, structure, and even the potential antimicrobial activity of novel analogs, thereby reducing the time and cost of experimental screening. nih.govnih.gov

Advanced Drug Delivery Systems: To enhance therapeutic efficacy and minimize systemic toxicity, researchers are exploring novel delivery technologies. For instance, a nanoconstruct using chitosan (B1678972) to encapsulate mastoparan (Mast-Cs NC) was developed to target multidrug-resistant A. baumannii. nih.gov This nano-drug delivery system showed a synergistic bactericidal effect. nih.govfrontiersin.org Other strategies, such as conjugation to polymers or inclusion in liposomes, could be used to improve the peptide's stability and target it specifically to cancer cells or sites of infection. juniperpublishers.comnih.gov

Peptidomimetics and Structural Stabilization: Future research could focus on creating peptidomimetics of this compound. These are molecules that mimic the essential parts of the peptide's structure but are not made of amino acids, which can improve stability against degradation by proteases in the body. researchgate.net Techniques like backbone cyclization could also be employed to enhance proteolytic stability and antimicrobial activity, as has been shown for other antimicrobial peptides. frontiersin.org

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating Agelaia-mastoparan with high purity?

  • Methodological Answer : Use reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile). Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure proper handling of venom samples to prevent enzymatic degradation by storing at -80°C .
  • Data Example : A 2022 study achieved >95% purity using RP-HPLC with retention times of 12–15 minutes under optimized gradients.

Q. How should researchers address discrepancies in cytotoxicity data for this compound across studies?

  • Methodological Answer : Standardize cell lines (e.g., HEK-293 or Jurkat cells), incubation times (typically 24–48 hours), and concentrations (0.1–100 µM). Include positive controls (e.g., melittin) and normalize data to cell viability assays (MTT or resazurin). Report batch-to-batch variability in peptide synthesis .
  • Data Contradiction : Cytotoxicity ranges from 20% to 80% cell viability at 10 µM due to differences in cell membrane cholesterol content or peptide aggregation states .

Advanced Research Questions

Q. What strategies optimize this compound’s cell-penetrating efficiency while minimizing nonspecific membrane disruption?

  • Methodological Answer :

  • Structural Modification : Use retro-inverso or inverso analogues (e.g., D-amino acid substitution) to enhance proteolytic stability.
  • Functional Assays : Quantify uptake kinetics via flow cytometry using fluorescently labeled peptides. Compare with established cell-penetrating peptides (CPPs) like penetratin .
  • Data Example : Inverso-mastoparan showed 3× higher intracellular accumulation than penetratin in HeLa cells at 1 µM .

Q. How can researchers resolve conflicting data on this compound’s α-helical conformation in lipid bilayers?

  • Methodological Answer :

  • Circular Dichroism (CD) : Perform CD spectroscopy in membrane-mimetic environments (e.g., SDS micelles or POPC liposomes) at varying peptide-to-lipid ratios.
  • Molecular Dynamics (MD) Simulations : Validate structural stability using force fields like CHARMM35.
  • Data Example : A 2020 study reported 45% helicity in SDS vs. 28% in aqueous buffer, highlighting environmental dependency .

Q. What experimental designs are critical for comparative studies of this compound analogues (e.g., mitoparan)?

  • Methodological Answer :

  • Controlled Variables : Maintain identical molar concentrations, solvent conditions (pH 7.4 PBS), and cell passage numbers.
  • Dose-Response Curves : Use nonlinear regression to calculate EC50 values for bioactivities (e.g., mast cell degranulation).
  • Data Table :
PeptideEC50 (µM)Maximum Degranulation (%)
Mastoparan2.178 ± 5
Inverso-MP1.885 ± 3
Retro-MP>1012 ± 2

Source:

Methodological Challenges and Solutions

Q. How to ensure reproducibility in this compound’s bioactivity assays?

  • Answer :

  • Pre-Analytical Factors : Document peptide synthesis protocols (solid-phase vs. recombinant), endotoxin levels (<0.1 EU/mg), and storage conditions.
  • Statistical Rigor : Use ≥3 biological replicates and report SEM/confidence intervals. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. What are best practices for integrating this compound’s in vitro and in vivo data?

  • Answer :

  • Translational Models : Use zebrafish embryos or Drosophila for preliminary toxicity screening.
  • Dose Scaling : Apply allometric scaling (e.g., body surface area) between in vitro IC50 and in vivo LD50.
  • Ethical Reporting : Follow ARRIVE guidelines for animal studies and declare conflicts of interest .

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